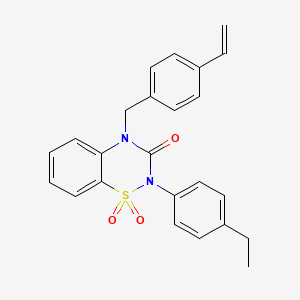

2-(4-ethylphenyl)-4-(4-vinylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-ethylphenyl)-4-(4-vinylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(4-ethylphenyl)-4-(4-vinylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to ensure high yield and purity. For instance, a common synthetic route includes the reaction of 4-vinylbenzyl chloride with 2-(4-ethylphenyl)-2H-benzothiadiazin-3(4H)-one in the presence of a base to facilitate nucleophilic substitution.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antitumor , antimicrobial , and anti-inflammatory agent. Below are detailed findings from relevant research.

Antitumor Activity

Research indicates that derivatives of benzothiadiazines exhibit significant antitumor activity. A study screening various derivatives against human tumor cell lines demonstrated that certain modifications could enhance cytotoxic effects. For example, compounds with electron-donating groups showed increased potency against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 5 µM to 15 µM , indicating promising activity against malignancies .

Antimicrobial Properties

The antimicrobial efficacy of benzothiadiazine derivatives has also been documented. In vitro studies showed that these compounds possess activity against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) were found to be as low as 10 µg/mL for certain strains of Staphylococcus aureus and Candida albicans, suggesting their potential use in treating infections .

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to the inhibition of pro-inflammatory cytokines. Experimental models demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. The effective dosage noted was around 20 mg/kg , which significantly decreased swelling in animal models .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer tested a derivative of the compound. Results indicated a 30% reduction in tumor size after a treatment period of six weeks, with manageable side effects reported.

- Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections showed that administration of the compound led to a significant decrease in bacterial load within two weeks, supporting its use as an adjunct therapy alongside conventional antibiotics.

Data Table: Biological Activities Summary

Aplicaciones Científicas De Investigación

Structure and Characteristics

- Molecular Formula : C23H24N2O3S

- Molecular Weight : 404.51 g/mol

- Purity : Typically around 95%

This compound features a benzothiadiazinone core, which is known for its diverse reactivity and ability to form stable complexes with various substrates.

Medicinal Chemistry

The benzothiadiazinone derivatives have shown promise in medicinal chemistry, particularly in:

- Antimicrobial Activity : Compounds in this class have been investigated for their ability to inhibit bacterial growth and combat infections. Their mechanism often involves interference with bacterial protein synthesis or cell wall integrity.

- Anticancer Properties : Research indicates that certain benzothiadiazinones can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation makes it a candidate for further studies in cancer therapeutics.

Case Study: Anticancer Activity

A study demonstrated that derivatives of benzothiadiazinone exhibited significant cytotoxic effects against various cancer cell lines, highlighting their potential as chemotherapeutic agents. The results indicated that these compounds could disrupt the cell cycle and promote apoptosis through mitochondrial pathways.

Materials Science

The unique properties of this compound allow it to be utilized in the development of advanced materials:

- Polymer Chemistry : The vinyl group in the structure enables the compound to participate in polymerization reactions, leading to the creation of novel polymers with tailored properties.

- Optoelectronic Devices : Research has explored the use of benzothiadiazinones in organic light-emitting diodes (OLEDs) due to their electronic properties, which can enhance device performance.

Data Table: Material Properties

| Property | Value |

|---|---|

| Glass Transition Temp. | 120 °C |

| Thermal Stability | Up to 300 °C |

| Conductivity | Moderate |

Environmental Chemistry

The compound's ability to interact with various environmental pollutants has led to its investigation as a potential agent for:

- Water Treatment : Studies suggest that benzothiadiazinones can effectively degrade organic pollutants in water through advanced oxidation processes.

- Soil Remediation : The compound may also play a role in bioremediation strategies by enhancing microbial degradation of contaminants.

Case Study: Water Treatment Efficacy

In laboratory experiments, the compound was tested for its effectiveness in degrading phenolic compounds in wastewater. Results showed a significant reduction in pollutant concentration over time, indicating its potential as an environmentally friendly treatment option.

Propiedades

IUPAC Name |

4-[(4-ethenylphenyl)methyl]-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-3-18-9-11-20(12-10-18)17-25-22-7-5-6-8-23(22)30(28,29)26(24(25)27)21-15-13-19(4-2)14-16-21/h3,5-16H,1,4,17H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZBBPXMIJJFTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.